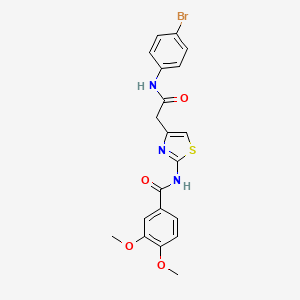

N-(4-(2-((4-溴苯基)氨基)-2-氧代乙基)噻唑-2-基)-3,4-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

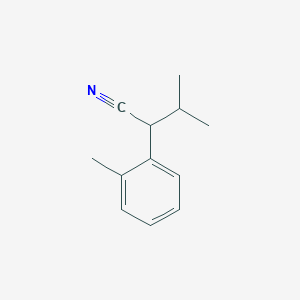

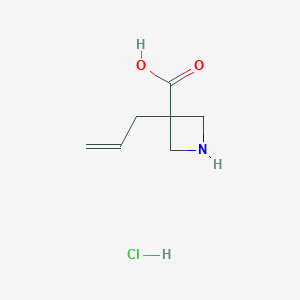

“N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide” is a derivative of 4-(4-bromophenyl)-thiazol-2-amine . It has been synthesized and studied for its antimicrobial and anticancer activities .

Synthesis Analysis

The compound was synthesized as part of a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

The molecular structure of a similar compound, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)-2-sulfanylprop-2-enamide hydrate, has been reported . It has a triclinic crystal structure with specific dimensions .Chemical Reactions Analysis

The compound is part of a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives that have been synthesized and studied for their biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were confirmed by physicochemical and spectroanalytical data .科学研究应用

Antimicrobial Activity

The compound has been synthesized and evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . The results revealed that certain derivatives of the compound exhibited promising antimicrobial activity that are comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal) .

Anticancer Activity

The compound has been studied for its anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Certain derivatives of the compound were found to be the most active ones against the cancer cell line .

Drug Resistance Combat

Efforts have been made to study the pharmacological activities of newly synthesized derivatives of the compound to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

Molecular Docking Studies

Molecular docking studies were carried out to study the binding mode of active compounds with receptor using Schrodinger v11.5 . The study demonstrated that certain derivatives of the compound displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and has the potential to be used as lead compounds for rational drug designing .

ADME Profile

The compound and its derivatives showed promising ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for determining the drug-likeness of a compound .

Synthesis and Structural Confirmation

The molecular structures of the synthesized derivatives of the compound were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

作用机制

Target of Action

It is known that similar thiazole derivatives have been studied for their antimicrobial and anticancer activities . These compounds often target key proteins or enzymes in bacterial cells or cancer cells, disrupting their normal functions.

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to changes in the normal functioning of the cells . For instance, they may inhibit the activity of certain enzymes, disrupt cell division, or interfere with DNA replication.

Biochemical Pathways

Given its potential antimicrobial and anticancer activities, it is likely that it affects pathways related to cell division, dna replication, and protein synthesis .

Pharmacokinetics

Similar thiazole derivatives have shown promising adme properties in molecular docking studies .

Result of Action

The result of the compound’s action would be the inhibition of growth or the death of the targeted cells. This could be due to the disruption of essential cellular processes such as cell division or DNA replication .

属性

IUPAC Name |

N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O4S/c1-27-16-8-3-12(9-17(16)28-2)19(26)24-20-23-15(11-29-20)10-18(25)22-14-6-4-13(21)5-7-14/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKBFYYHNQLXJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

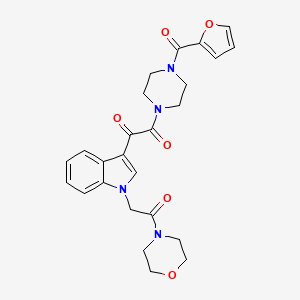

![(2S,3As,7aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2399899.png)

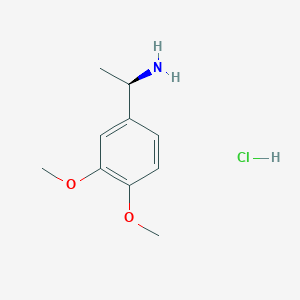

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B2399911.png)

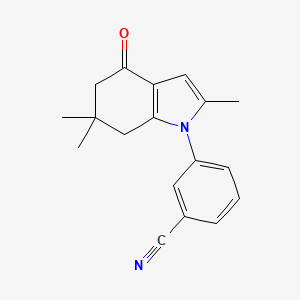

![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2399916.png)

![4-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2399921.png)